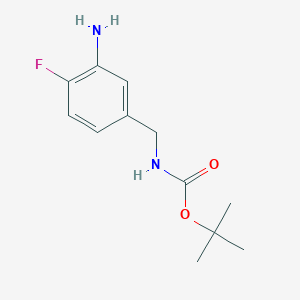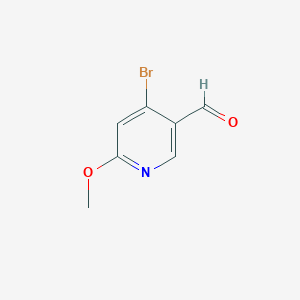![molecular formula C16H22BrNO4 B6236809 tert-butyl N-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate CAS No. 189580-32-3](/img/new.no-structure.jpg)
tert-butyl N-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate: is a synthetic organic compound with a complex structure. It is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups. The compound features a tert-butyl carbamate protecting group, a benzyloxy moiety, and a brominated ketone, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate typically involves multiple steps:
Formation of the tert-butyl carbamate group: This can be achieved by reacting tert-butyl chloroformate with an appropriate amine under basic conditions.
Introduction of the benzyloxy group: This step often involves the protection of a hydroxyl group using benzyl chloride in the presence of a base such as sodium hydride.
Coupling reactions: The final step involves coupling the intermediate compounds under suitable conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism by which tert-butyl N-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate exerts its effects depends on the specific reactions it undergoes. Generally, the compound’s reactivity is influenced by the presence of the tert-butyl carbamate group, which can act as a protecting group, and the benzyloxy and brominated ketone functionalities, which can participate in various chemical transformations. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used.
Comparison with Similar Compounds
tert-butyl N-[(2S)-1-(benzyloxy)-3-oxobutan-2-yl]carbamate: Lacks the bromine atom, leading to different reactivity.
tert-butyl N-[(2S)-1-(benzyloxy)-4-chloro-3-oxobutan-2-yl]carbamate: Contains a chlorine atom instead of bromine, affecting its chemical behavior.
tert-butyl N-[(2S)-1-(benzyloxy)-4-fluoro-3-oxobutan-2-yl]carbamate: Contains a fluorine atom, which can significantly alter its reactivity and applications.
Uniqueness: The presence of the bromine atom in tert-butyl N-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate makes it particularly useful for substitution reactions, allowing for the introduction of various functional groups. This unique feature distinguishes it from similar compounds and expands its utility in synthetic chemistry.
Properties
CAS No. |
189580-32-3 |
|---|---|
Molecular Formula |
C16H22BrNO4 |
Molecular Weight |
372.3 |
Purity |
91 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




